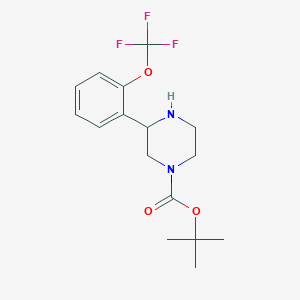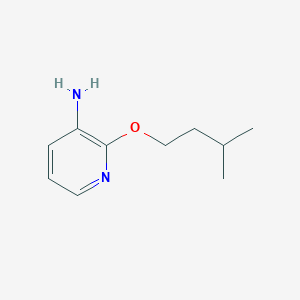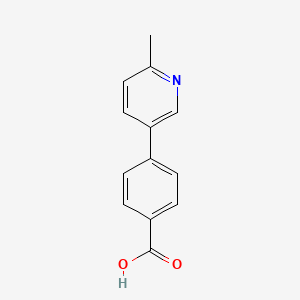
Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl ester group and an aminoethyl side chain attached to the piperidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with piperidine as the starting material.
Reaction with 2-Chloroethylamine: Piperidine is reacted with 2-chloroethylamine to form 4-chloro-N-(2-aminoethyl)piperidine.
Reaction with Di-tert-butyl Dicarbonate (Boc2O): The intermediate 4-chloro-N-(2-aminoethyl)piperidine is then reacted with di-tert-butyl dicarbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactions, use of automated reactors, and optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules and as a building block in drug discovery.
Medicine: It is involved in the synthesis of potential therapeutic agents, including those targeting neurological disorders.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but has a phenyl group attached to the piperidine ring.
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate: This compound has a piperazine ring instead of a piperidine ring.
Uniqueness
Tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate is unique due to its specific structural features, including the tert-butyl ester group and the aminoethyl side chain. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1262316-82-4 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 1-(2-aminoethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)10-4-7-14(8-5-10)9-6-13/h10H,4-9,13H2,1-3H3 |
InChI Key |
BWSALCBZCUOYGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylicacid](/img/structure/B13567977.png)


![Imidazo[1,2-c]quinazolin-5-amine](/img/structure/B13567994.png)
![1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine](/img/structure/B13567996.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid](/img/structure/B13568001.png)





